molecular formula C20H21N3O2S2 B6476962 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide CAS No. 2640878-54-0

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide

Cat. No.: B6476962
CAS No.: 2640878-54-0
M. Wt: 399.5 g/mol
InChI Key: SSEZKEWTQLZKJU-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide (BEDT-TTF) is a unique organic compound that has been widely studied due to its potential applications in the fields of chemistry, materials science, and medicine. BEDT-TTF is an organic molecular crystal composed of two thiophene rings linked by an ethylene bridge. It exhibits a variety of interesting properties, including a high electrical conductivity, a low dielectric constant, and a large dipole moment. In addition, it has been used as a model system to study the effects of various external stimuli, such as pressure, temperature, and electric fields, on the properties of organic crystals.

Scientific Research Applications

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide has been used in a variety of scientific research applications, including organic electronics, optoelectronics, and photovoltaics. In organic electronics, this compound has been used as a model system to study the effects of various external stimuli, such as pressure, temperature, and electric fields, on the properties of organic crystals. In optoelectronics, this compound has been used as a light-emitting material in organic light-emitting diodes (OLEDs). In photovoltaics, this compound has been used as a donor material in organic photovoltaics (OPVs).

Mechanism of Action

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide is an organic molecular crystal composed of two thiophene rings linked by an ethylene bridge. It exhibits a variety of interesting properties, including a high electrical conductivity, a low dielectric constant, and a large dipole moment. These properties make it an ideal material for use in organic electronics, optoelectronics, and photovoltaics. The mechanism of action of this compound is based on the ability of its molecules to move electrons between the two thiophene rings. This movement of electrons is known as charge transfer and is responsible for the electrical conductivity of the material.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound has antioxidant properties, which may be beneficial for the treatment of various diseases, such as cancer and diabetes. In addition, this compound has been found to inhibit the growth of certain bacteria, suggesting that it may have potential applications in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide in laboratory experiments is its high electrical conductivity, which makes it ideal for use in organic electronics and optoelectronics. In addition, this compound has a low dielectric constant, which makes it less susceptible to external electric fields. However, one of the main limitations of using this compound in laboratory experiments is its sensitivity to moisture, which can cause the material to degrade over time.

Future Directions

The potential applications of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide are vast and varied. In the future, this compound could be used to create more efficient organic electronics, optoelectronics, and photovoltaics. In addition, further research could be conducted to explore the potential therapeutic applications of this compound, such as the treatment of cancer and bacterial infections. Finally, further research could be conducted to explore the potential use of this compound as a catalyst for chemical reactions.

Synthesis Methods

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide can be synthesized using a variety of methods, including the Suzuki coupling reaction, the Stille reaction, the Sonogashira coupling reaction, and the Wittig reaction. The most common method is the Suzuki coupling reaction, which involves reacting a boronic acid with an alkyl halide in the presence of a palladium catalyst. This method is simple, efficient, and produces a high yield of product.

Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-23(2)15-7-5-14(6-8-15)22-20(25)19(24)21-12-11-16-9-10-18(27-16)17-4-3-13-26-17/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEZKEWTQLZKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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